6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoroethyl group attached to a thieno[2,3-d]pyrimidin-4(3H)-one core, which imparts distinct physicochemical properties.
Biochemical Analysis
Biochemical Properties
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cytochrome bd oxidase, which is involved in the electron transport chain of Mycobacterium tuberculosis . The interaction between this compound and cytochrome bd oxidase results in the inhibition of the enzyme’s activity, thereby disrupting the bacterial respiratory process. Additionally, this compound has been found to exhibit antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to inhibit the growth of Mycobacterium tuberculosis by targeting the cytochrome bd oxidase enzyme . This inhibition leads to a decrease in ATP production, which is essential for bacterial survival. Furthermore, this compound has been found to be non-cytotoxic to mammalian cells, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its enzymatic activity . The inhibition of cytochrome bd oxidase disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing bacterial cell death. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors involved in the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cytochrome bd oxidase, leading to sustained antimycobacterial activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent inhibition of Mycobacterium tuberculosis growth, with higher doses resulting in greater bacterial inhibition . At very high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome bd oxidase . This compound affects metabolic flux by inhibiting the electron transport chain, leading to a decrease in ATP production . Additionally, this compound has been shown to modulate the levels of various metabolites involved in energy metabolism, further highlighting its potential as a metabolic regulator .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is efficiently taken up by bacterial cells, where it accumulates in the cytoplasm and exerts its inhibitory effects on cytochrome bd oxidase . In mammalian cells, this compound is distributed primarily in the liver and kidneys, where it undergoes metabolic processing .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it targets cytochrome bd oxidase . In mammalian cells, this compound is primarily found in the mitochondria, where it may influence mitochondrial function and energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of appropriate thieno[2,3-d]pyrimidine precursors with trifluoroethylating agents. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . The compound’s trifluoroethyl group enhances its binding affinity to these targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol: Shares a similar core structure but differs in the functional groups attached.
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine: Another derivative with potential biological activity.
Uniqueness
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific trifluoroethyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds .
Biological Activity
6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1628317-84-9
- Molecular Formula : C8H5F3N2OS
- Molecular Weight : 234.2 g/mol
- Purity : 97%
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit diverse mechanisms of action, primarily through the inhibition of various enzymes and receptors. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
- Inhibition of Enzymatic Activity : Thieno[2,3-d]pyrimidines are known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells.
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties. The presence of the thieno ring system contributes to this activity by disrupting microbial cell wall synthesis or function.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity :
A study highlighted the compound's ability to induce apoptosis in glioma cells through mechanisms independent of AMPK pathways. The compound was shown to inhibit key signaling pathways involved in cell survival and proliferation, leading to a reduction in tumor viability . -
Antimicrobial Studies :
In vitro tests demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited potent activity against various bacterial strains, suggesting potential for development as new antimicrobial agents . -
Enzyme Interaction Studies :
Research utilizing real-time NMR spectroscopy demonstrated effective binding and inhibition of specific enzymes by thieno[2,3-d]pyrimidine derivatives. The fluorine atoms in the trifluoroethyl group were instrumental in enhancing binding affinity due to their electronegative nature .
Properties
IUPAC Name |
6-(2,2,2-trifluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(14)12-3-13-7(5)15-4/h1,3H,2H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAWLCWXJREENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199663 | |
Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628317-84-9 | |
Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628317-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.